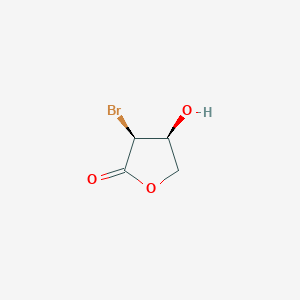

(3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one

説明

特性

IUPAC Name |

(3S,4S)-3-bromo-4-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO3/c5-3-2(6)1-8-4(3)7/h2-3,6H,1H2/t2-,3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBJYHHQISGKMF-HRFVKAFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](C(=O)O1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451663 | |

| Record name | (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117858-88-5 | |

| Record name | (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Epoxidation and Acid-Catalyzed Ring Opening

A two-step hydroxylation method involves:

-

Epoxidation of 3-bromo-5H-furan-2-one using m-chloroperbenzoic acid (mCPBA).

-

Acid-catalyzed ring opening (e.g., H₂SO₄ in THF) to install the hydroxyl group with retention of configuration.

| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |

|---|---|---|---|

| 1 | mCPBA, CH₂Cl₂, 0°C | 78 | Epoxide formation |

| 2 | H₂SO₄, THF, 25°C | 85 | (3S,4S) configuration |

Microbial Hydroxylation

Biocatalytic methods using Actinomyces species selectively hydroxylate the C4 position of 3-bromodihydrofuran-2-one. Optimized conditions (pH 7.0, 30°C, 48 h) yield 70–80% conversion with >95% ee.

Multi-Step Synthetic Routes

Three-Step Protocol from Mucobromic Acid

Mucobromic acid (C₄H₂Br₂O₃) serves as a starting material for scalable synthesis:

-

Reduction with NaBH₄ in methanol (0°C, 15 min).

-

Cyclization via H₂SO₄ to form dihydrofuran-2-one.

-

Bromine addition in CCl₄ under reflux.

Industrial-Scale Production

A continuous flow reactor system enhances efficiency for large-scale synthesis:

-

Reactor Type : Tubular reactor with Pd/C catalyst.

-

Conditions : 80°C, 10 bar H₂, residence time 30 min.

Reaction Optimization and Challenges

Solvent and Temperature Effects

化学反応の分析

Types of Reactions

(3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, amines, or thiols, leading to the formation of different derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction Reactions: The compound can undergo reduction reactions to convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium thiolate (KSH) in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) or Jones reagent in acetone.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Major Products Formed

Substitution: Formation of 3-hydroxy-4-hydroxydihydrofuran-2-one or 3-thio-4-hydroxydihydrofuran-2-one.

Oxidation: Formation of 3-bromo-4-oxodihydrofuran-2-one.

Reduction: Formation of 3-hydroxy-4-hydroxydihydrofuran-2-one.

科学的研究の応用

(3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

Industry: Utilized in the production of fine chemicals and as a precursor for various industrially relevant compounds.

作用機序

The mechanism of action of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one involves its interaction with specific molecular targets, depending on the context of its use. For instance, in substitution reactions, the bromine atom acts as a leaving group, facilitating the nucleophilic attack. In biological systems, its hydroxyl and bromine groups may interact with enzymes or receptors, influencing biochemical pathways.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one and related compounds:

Key Comparisons :

Structural Complexity: The target compound lacks the nitro group and aryl substituents present in and , simplifying its reactivity profile. Its hydroxyl group contrasts with the nitro functionality in related dihydrofuranones, which are typically employed in cycloadditions or as electrophilic partners . Compared to 4-bromo-2-benzofuran-1(3H)-one , the target’s dihydrofuran-2-one ring is less aromatic, reducing stability but increasing susceptibility to ring-opening reactions.

Stereochemical Considerations :

- The (3S,4S) configuration differentiates it from (2S,3R)-configured analogs in , which exhibit distinct conformational preferences (e.g., envelope conformations in fused rings). Such stereochemical variations influence diastereoselectivity in downstream reactions .

Similar methods could theoretically apply to the target compound, with adjustments for hydroxyl group incorporation .

Functional Group Reactivity :

- The bromine in the target compound is positioned for nucleophilic substitution (e.g., Suzuki coupling), whereas nitro groups in and enable [3+2] cycloadditions or reductions to amines. The hydroxyl group offers opportunities for protection/deprotection strategies absent in nitro analogs .

Research Findings and Implications

- Catalytic Applications : The thiourea catalysts used in and could be adapted for synthesizing the target compound, leveraging hydrogen-bonding interactions to control stereochemistry .

生物活性

(3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one is a brominated lactone that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This compound is structurally related to various natural products and synthetic derivatives that exhibit significant pharmacological properties.

The compound is characterized by a dihydrofuran ring with a bromine atom at the C-3 position and a hydroxyl group at C-4. Its stereochemistry plays a crucial role in determining its biological activity. The configuration at these stereogenic centers influences the compound's interaction with biological targets.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human melanoma (A375) and cervical adenocarcinoma (HeLa) cells. Comparative studies indicate that this compound exhibits a selective killing effect on cancer cells while sparing healthy human dermal fibroblast (HDF) cells, suggesting a favorable therapeutic index.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| A375 (Melanoma) | 10 | High |

| HeLa (Cervical) | 15 | Moderate |

| HDF | >50 | Low |

This selectivity is attributed to the specific configuration at C-3 and C-4, where alterations in stereochemistry significantly impact cytotoxicity profiles .

The mechanism through which this compound exerts its effects involves multiple pathways:

- Inhibition of Cell Cycle Progression : The compound has been observed to induce cell cycle arrest in the G2/M phase, which is critical for preventing cancer cell proliferation.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

- Reactive Oxygen Species (ROS) Generation : The compound may also increase ROS levels within cells, contributing to oxidative stress that can lead to cell death .

Study 1: Anticancer Activity

In a study conducted by researchers at MDPI, this compound was tested against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity towards A375 cells with an IC50 value of approximately 10 μM, while showing minimal effects on normal HDF cells . This selectivity underscores its potential as a therapeutic agent.

Study 2: Structural Analogs

Further research explored structural analogs of this compound to assess how modifications at the C-2 position influence biological activity. It was found that certain analogs displayed enhanced selectivity and potency against melanoma cells compared to their parent compound . This suggests that ongoing structural optimization could yield even more effective derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。